molecular formula C20H23NO2 B2608459 1'-Benzyl-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-ol CAS No. 81109-75-3

1'-Benzyl-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-ol

Cat. No. B2608459
CAS RN: 81109-75-3
M. Wt: 309.409
InChI Key: DESNMRTXEZYQFC-UHFFFAOYSA-N
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Description

“1’-Benzyl-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-ol” is a chemical compound with the molecular formula C20H23NO2 . It is related to the compound 3,4-dihydrospiro[1-benzopyran-2,3’-piperidine]-4-one hydrochloride .


Molecular Structure Analysis

The molecular weight of “1’-Benzyl-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-ol” is 309.40 . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Sigma Receptor Ligands

A series of spiro[2]benzopyran-1,4'-piperidines were synthesized and evaluated for their binding properties for sigma(1) and sigma(2) receptors. The studies revealed that certain derivatives, such as 1'-benzyl-3-methoxy-3,4-dihydrospiro[2]benzopyran-1,4'-piperidine], showed high sigma(1) receptor affinity and selectivity. The systematic variation of substituents and the ring size of the oxygen heterocycle were crucial for achieving high receptor affinity, indicating their potential in developing selective sigma receptor ligands (Maier & Wünsch, 2002).

Pharmacological Evaluation

Thiophene bioisosteres of spirocyclic benzopyran were synthesized and pharmacologically evaluated. The N-benzyl derivative, among others, exhibited potent sigma 1 affinity, suggesting its antagonistic activity in sigma 1 receptor-mediated processes. This research highlights the importance of the electronic properties of substituents on sigma 1 affinity and provides insights into the design of sigma 1 antagonists (Oberdorf et al., 2008).

Synthetic Methodologies

The enantioselective synthesis of spirocyclic aminochroman derivatives was explored to serve as a pattern for generating related spirocyclic compounds. This study not only focuses on the synthesis but also provides a foundation for future research on spirocyclic compounds' biological activities (Pavé et al., 2003).

Solid-Phase Parallel Synthesis

A novel approach to solid-phase library construction of N-[alkyl sulfonamido-spiro(2H-1-benzopyran-2,4-piperidine)-6-yl] substituted amide and amine derivatives was reported. This methodology enables the rapid synthesis of a diverse set of compounds, potentially accelerating the discovery and optimization of new therapeutic agents (Kim et al., 2012).

Mechanism of Action

While the specific mechanism of action for “1’-Benzyl-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-ol” is not available, it is known that related compounds interact with sigma receptors .

properties

IUPAC Name

1'-benzylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c22-18-14-20(23-19-9-5-4-8-17(18)19)10-12-21(13-11-20)15-16-6-2-1-3-7-16/h1-9,18,22H,10-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESNMRTXEZYQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(C3=CC=CC=C3O2)O)CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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